molecular formula C12H11NO3 B1591922 ethyl 3-formyl-1H-indole-5-carboxylate CAS No. 467458-46-4

ethyl 3-formyl-1H-indole-5-carboxylate

Cat. No. B1591922
M. Wt: 217.22 g/mol
InChI Key: XMCFLTQKFKSXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-1H-indole-5-carboxylate (EFC) is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 211.24 g/mol. It is soluble in water, alcohol, and ether. It has a melting point of 70-72°C and boiling point of 121-123°C. EFC has been extensively studied due to its wide range of applications in the field of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Synthesis and Intermediates

Ethyl 3-formyl-1H-indole-5-carboxylate and its derivatives play a crucial role in synthetic chemistry. They are used as intermediates in the synthesis of various compounds. For instance, Pete et al. (2003) demonstrated the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, highlighting the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003). Similarly, Murakami et al. (1988) investigated the Friedel-Crafts reaction of ethyl indole-2-carboxylate, demonstrating its versatility in synthesizing ethyl 3-acylindole-2-carboxylates (Murakami, Tani, Tanaka, & Yokoyama, 1988).

Multicomponent Condensation

Multicomponent condensation reactions involving ethyl 3-formylindole-2-carboxylate have been studied for the synthesis of novel compounds with potential biological activity. Shiri et al. (2014) described a Ugi four-component condensation reaction that yielded a series of novel dipeptides containing an indolyl moiety (Shiri, Zolfigol, Khazaei, Faal-Rastegar, & Kruger, 2014).

Photochemical Applications

Ethyl 3-formyl-1H-indole-5-carboxylate derivatives also find applications in photochemistry. Yokoyama et al. (2004) showed that ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited photochromism, a property that could have implications in material science (Yokoyama et al., 2004).

Biological Activity and Drug Design

The compound and its derivatives are explored for potential biological activities and drug design. Karg et al. (2009) synthesized ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a potent inhibitor of 5-lipoxygenase, highlighting the relevance of these compounds in developing anti-inflammatory therapeutics (Karg, Luderer, Pergola, Bühring, Rossi, Northoff, Sautebin, Troschütz, & Werz, 2009).

properties

IUPAC Name

ethyl 3-formyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFLTQKFKSXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610496
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-formyl-1H-indole-5-carboxylate

CAS RN

467458-46-4
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 4
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 3-formyl-1H-indole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.